molecular formula C6H11ClN4 B3015072 1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride CAS No. 2361644-61-1

1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride

Cat. No.: B3015072
CAS No.: 2361644-61-1
M. Wt: 174.63
InChI Key: XELBJFWHRRGLGE-UHFFFAOYSA-N
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Description

1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole with cyclopropanamine in the presence of hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and as an enzyme inhibitor.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The pathways involved can include the inhibition of enzyme-mediated reactions, leading to the disruption of essential biological processes in microorganisms.

Comparison with Similar Compounds

Similar compounds to 1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride include other triazole derivatives such as:

  • 1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride
  • 3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine hydrochloride
  • 1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and potential applications.

Properties

IUPAC Name

1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c1-4-8-5(10-9-4)6(7)2-3-6;/h2-3,7H2,1H3,(H,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELBJFWHRRGLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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